molecular formula C19H13FN2O3S B11460897 7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460897
M. Wt: 368.4 g/mol
InChI Key: UIIJQPBHBMYIBT-UHFFFAOYSA-N
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Description

The compound “7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” is a complex organic molecule that features a combination of benzodioxole, fluorophenyl, and thiazolopyridinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and thiazolopyridinone rings, followed by their coupling. Typical synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Thiazolopyridinone Ring: This may involve the condensation of appropriate thioamide and pyridine derivatives.

    Coupling Reactions: The final step would involve coupling the benzodioxole and thiazolopyridinone intermediates under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolopyridinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs with different functional groups.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential as a probe for studying biological pathways.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance:

    Molecular Targets: It could interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It might influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-(1,3-benzodioxol-5-yl)-3-phenyl-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one: Lacks the fluorine atom.

    7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one: Fluorine atom at a different position.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring could influence the compound’s biological activity and chemical reactivity, making it unique compared to its analogs.

Properties

Molecular Formula

C19H13FN2O3S

Molecular Weight

368.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H13FN2O3S/c20-12-3-1-2-11(6-12)17-18-19(26-22-17)13(8-16(23)21-18)10-4-5-14-15(7-10)25-9-24-14/h1-7,13H,8-9H2,(H,21,23)

InChI Key

UIIJQPBHBMYIBT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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